molecular formula C14H14FN B7843536 2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine

2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine

Cat. No.: B7843536
M. Wt: 215.27 g/mol
InChI Key: QVEUZXGYUVALJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine is a fluorinated biphenyl ethylamine derivative of interest in chemical and pharmacological research. This compound features a central biphenyl core substituted with a fluorine atom and a primary amine group, making it a valuable building block for synthesizing more complex molecules in medicinal chemistry . Compounds within this structural class, particularly those containing a fluorophenyl group, are frequently investigated for their potential interactions with the central nervous system. Research on analogous structures has shown that such molecules can exhibit binding affinity to the dopamine transporter (DAT) . This mechanism is a significant target in preclinical studies for neurological disorders, suggesting that this compound could serve as a key intermediate or precursor in the development of neuropharmacological probes . Researchers may utilize this compound in structure-activity relationship (SAR) studies to optimize the properties of lead compounds for improved affinity, selectivity, and metabolic stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUZXGYUVALJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis Applications

2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine is primarily utilized as a nucleophile in organic synthesis. Notable applications include:

  • Synthesis of 2-amino-4-arylpyrimidine Derivatives : This compound acts as a nucleophile in the preparation of these derivatives, which are crucial for developing new therapeutic agents targeting various diseases .
  • Preparation of Ortho-metalated Primary Phenethylamines : The compound can facilitate the formation of complexes containing six-membered palladacycles, enabling the synthesis of advanced materials and pharmaceuticals .

Biological Applications

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Compounds derived from this amine have shown potential in selectively inhibiting nNOS, which is relevant for treating neurodegenerative disorders. For instance, modifications to related structures have been explored to enhance their ability to cross the blood-brain barrier while maintaining potency .
  • Dopamine Transporter (DAT) Inhibition : Atypical DAT inhibitors derived from similar structures have been investigated for their therapeutic potential in preclinical models of psychostimulant abuse. These compounds demonstrated effectiveness in reducing the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves .

Case Studies

  • Synthesis and Evaluation of Pyrimidine Derivatives :
    • A study focused on synthesizing a series of 2,4-disubstituted pyrimidines using this compound as a precursor. The resulting compounds showed high potency against specific biological targets but faced challenges regarding their ability to penetrate the blood-brain barrier due to their hydrophilic nature .
  • Development of DAT Inhibitors :
    • Researchers synthesized a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl derivatives based on the core structure of this compound. These compounds were evaluated for their binding affinities at DAT and serotonin transporters, revealing promising candidates for further development in treating addiction-related disorders .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: The amine group can interact with enzymes and receptors, influencing biological processes.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Evidence Reference
2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine 4-Fluorophenyl at 3-position C₁₄H₁₂FN 213.25
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine 4-tert-Butylphenyl at 3-position C₁₉H₂₅N 253.39
2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine 2-Methoxyphenyl at 3-position C₁₅H₁₅NO 227.31
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine Thiazole ring with 4-fluorophenyl C₁₁H₁₀FN₂S 226.27
2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine CF₃ at 4-position; F on ethanamine C₉H₉F₄N 207.17

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances metabolic stability compared to electron-donating groups like methoxy (e.g., 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine) .
  • Heterocyclic Modifications : Replacement of a phenyl ring with a thiazole (as in ) introduces a heteroatom, altering electronic distribution and hydrogen-bonding capacity .

Pharmacological Profiles of Selected Analogs

  • TAAR1 Agonists : Compounds like 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine () demonstrate potent TAAR1 activation, suggesting that the biphenyl scaffold in the target compound may similarly engage CNS targets. However, triazole-containing analogs exhibit enhanced selectivity due to their rigid heterocyclic cores .
  • GPCR Modulation : The synthesis of 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine () highlights the role of amine-containing scaffolds in GPCR inhibition, particularly for kinases like p97 ATPase. The target compound’s lack of a piperazine moiety may limit its affinity for similar targets .
Physicochemical Properties
Property Target Compound 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine 2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
LogP (estimated) ~3.2 (moderate lipophilicity) ~4.5 (high lipophilicity) ~2.8 (lower due to CF₃)
Solubility Low (hydrophobic biphenyl core) Very low Moderate (polar CF₃ group)
Synthetic Complexity Intermediate (Suzuki coupling) High (steric challenges) Low (straightforward fluorination)

Stability and Reactivity

  • Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism in the liver compared to non-fluorinated analogs (e.g., 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine) .

Biological Activity

2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine, commonly referred to as a fluorinated phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a fluorinated phenyl group, which may influence its pharmacological properties, including interactions with various biological targets such as receptors and enzymes. This article explores the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}F1_{1}N1_{1}
  • Molecular Weight : 241.30 g/mol

The presence of the fluorine atom is significant as it can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.

Binding Affinity Studies

Research indicates that this compound interacts with several neurotransmitter systems. For instance, studies have shown that similar fluorinated compounds often exhibit enhanced binding affinities for dopamine and serotonin receptors, which are critical in regulating mood and behavior . The fluorine substitution may stabilize the interaction with these receptors due to increased hydrophobic interactions.

Study on Cancer Cell Lines

In a comparative study involving various fluorinated phenethylamines, it was found that compounds closely related to this compound exhibited notable antiproliferative activity against breast and ovarian cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis . Although direct studies on our compound are sparse, these findings provide a basis for hypothesizing its potential efficacy.

Neurotransmitter Interaction

Another study explored the effects of fluorinated compounds on dopamine transporter (DAT) activity. The results indicated that certain derivatives could inhibit DAT effectively, suggesting potential applications in treating disorders like ADHD or substance abuse . Given the structural similarities, it is plausible that this compound might exhibit comparable effects.

Summary of Biological Activities

Activity TypeObservations
Antiproliferative Potential cytotoxic effects against cancer cell lines; mechanisms involve DNA damage and ROS induction .
Neurotransmitter Modulation Possible inhibition of dopamine transporters; implications for mood regulation and addiction treatment .
Enzyme Interaction Likely interactions with cytochrome P450 enzymes; could influence drug metabolism .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

  • Imine Formation : Reacts with ketones or aldehydes in protic solvents (e.g., ethanol) to form Schiff bases .

  • Nitro Compound Synthesis : Treatment with strong oxidizers like KMnO₄ converts the amine to a nitro group.

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield (%)
Imine Formation4-FluorobenzaldehydeEthanol50°C74
Amine OxidationKMnO₄, H₂SO₄Water80°C62

Acylation and Alkylation

The amine participates in nucleophilic substitution:

  • Acylation : Reacts with acetyl chloride or anhydrides to form acetamide derivatives.

  • Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide) under basic conditions.

Reaction Efficiency :

ReactionBaseSolventTime (h)Product Purity (%)
Acylation (AcCl)PyridineDichloromethane489
Alkylation (CH₃I)K₂CO₃Acetone678

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring directs incoming electrophiles meta due to the electron-withdrawing fluorine:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position .

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group .

Regioselectivity :

ElectrophilePositionCatalystYield (%)
NO₂⁺MetaH₂SO₄68
SO₃HMetaOleum55

Reduction and Hydrogenolysis

  • Amine Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the primary amine to a secondary amine.

  • C-F Bond Activation : Limited reactivity under standard conditions, but nickel catalysts enable defluorination .

Catalytic Performance :

ReactionCatalystPressure (bar)Conversion (%)
Amine HydrogenationPd/C192
DefluorinationNi⁰541

Complexation and Chelation

The amine acts as a ligand in coordination chemistry:

  • Palladacycles : Forms six-membered chelates with Pd(II) in methylene chloride .

  • Zinc Complexes : Binds to Zn²⁺ ions in aqueous media, forming stable adducts .

Stability Data :

Metal IonLigand:Metal RatioLog Stability Constant
Pd²⁺1:18.2
Zn²⁺2:15.7

Cross-Coupling Reactions

Participates in Suzuki-Miyaura coupling via the aryl bromide intermediate (if synthesized):

  • Borylation : Forms aryl boronic esters with bis(pinacolato)diboron (B₂pin₂) and Pd catalysts .

Optimized Parameters :

SubstrateCatalystLigandYield (%)
Aryl BromidePd(PPh₃)₄XPhos83

Structural Influences on Reactivity

  • Fluorine’s Electronic Effects : Lowers pKa of the amine (pKa ≈ 9.5 vs. 10.6 for non-fluorinated analogs) .

  • Steric Hindrance : Ortho-substituted phenyl groups reduce reaction rates in EAS by 30–40% compared to para-substituted analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a boronic acid derivative (e.g., 3-(4-fluorophenyl)phenylboronic acid) can react with a brominated ethanamine precursor under optimized conditions. Modifying reaction times and catalyst loadings (e.g., Pd(PPh₃)₄) can enhance yield and purity .

Q. How should researchers safely handle and dispose of this compound?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services to minimize environmental impact .

Q. Which analytical techniques are suitable for characterizing this compound?

Use NMR (¹H/¹³C) for structural confirmation, UPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Stability-indicating RP-UPLC methods (e.g., C18 columns, acetonitrile/water gradients) can detect impurities and degradation products .

Q. What are the key stability considerations during storage?

Store in airtight, light-resistant containers at -20°C under inert gas (N₂/Ar). Monitor for oxidation or hydrolysis via periodic UPLC analysis. Avoid exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorophenyl ethanamine derivatives?

Validate assay conditions (e.g., receptor binding vs. functional assays) and confirm compound purity. Use orthogonal techniques (e.g., SPR, ITC) to assess binding kinetics. Cross-reference with structural analogs (e.g., 30ba/30bb isomers) to identify substituent effects on activity .

Q. What strategies optimize enantiomeric purity during synthesis?

Employ chiral catalysts (e.g., BINAP-Pd complexes) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For diastereomers, fractional crystallization or chromatographic separation may be required .

Q. How can computational modeling guide SAR studies for this compound?

Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GPCRs). Pair with MD simulations to assess binding stability. Validate predictions via mutagenesis or functional assays .

Q. What experimental approaches mitigate side reactions in fluorophenyl-substituted amine synthesis?

Optimize reaction stoichiometry (e.g., excess boronic acid) and temperature (60–80°C). Additives like K₂CO₃ or TBAB may suppress protodeboronation. Monitor intermediates via TLC/GC-MS to identify side products early .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH?

Prepare solutions at pH 1–13 (HCl/NaOH buffers) and incubate at 25°C/40°C. Sample at intervals (0, 7, 14 days) and analyze via UPLC. Degradation pathways (hydrolysis, oxidation) can be inferred from impurity profiles .

Q. What protocols ensure reproducibility in scaled-up synthesis?

Standardize reagent sources (e.g., anhydrous solvents) and automate temperature/pH control. Use inline FTIR or PAT tools for real-time monitoring. Validate each batch against reference standards via NMR/UPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.